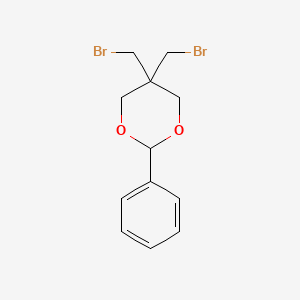

5,5-Bis(bromomethyl)-2-phenyl-1,3-dioxane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

5,5-bis(bromomethyl)-2-phenyl-1,3-dioxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14Br2O2/c13-6-12(7-14)8-15-11(16-9-12)10-4-2-1-3-5-10/h1-5,11H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGUUZSMFETVOJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(COC(O1)C2=CC=CC=C2)(CBr)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30618490 | |

| Record name | 5,5-Bis(bromomethyl)-2-phenyl-1,3-dioxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30618490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3733-29-7 | |

| Record name | 5,5-Bis(bromomethyl)-2-phenyl-1,3-dioxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30618490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 5,5-Bis(bromomethyl)-2-phenyl-1,3-dioxane (CAS 3733-29-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 5,5-Bis(bromomethyl)-2-phenyl-1,3-dioxane (CAS 3733-29-7), a halogenated organic compound with applications in organic synthesis and potential as a building block in medicinal chemistry. This document consolidates key chemical and physical properties, detailed experimental protocols for its synthesis and structural characterization, and a summary of its current known applications and safety information. The presented data is intended to support researchers and professionals in the fields of chemical synthesis and drug discovery.

Chemical and Physical Properties

This compound is a substituted heterocyclic organic compound. The presence of two bromomethyl groups makes it a reactive intermediate for further chemical modifications.[1] Its core structure is a six-membered 1,3-dioxane ring, which typically adopts a chair conformation.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 3733-29-7 | [3] |

| Molecular Formula | C₁₂H₁₄Br₂O₂ | [3] |

| Molecular Weight | 350.05 g/mol | [4] |

| Synonyms | 1,3-Dioxane, 5,5-bis(bromomethyl)-2-phenyl-; 2-Phenyl-5,5-dibrommethyl-1,3-dioxa-cyclohexan | [1] |

| Appearance | Solid (predicted) | |

| Storage Temperature | 2-8°C | [5] |

Table 2: Computed Properties

| Property | Value | Reference |

| XLogP3 | 3 | [5] |

| Hydrogen Bond Donor Count | 0 | [5] |

| Hydrogen Bond Acceptor Count | 2 | [5] |

| Rotatable Bond Count | 3 | [5] |

| Exact Mass | 349.93401 g/mol | [4] |

| Monoisotopic Mass | 347.936 g/mol | [5] |

| Topological Polar Surface Area | 18.5 Ų | [5] |

| Heavy Atom Count | 16 | [5] |

| Complexity | 203 | [5] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved via the acetalization of 2,2-bis(bromomethyl)-1,3-propanediol with benzaldehyde. A general procedure, adapted from the synthesis of similar 1,3-dioxane structures, is provided below.

Materials:

-

2,2-bis(bromomethyl)-1,3-propanediol

-

Benzaldehyde

-

p-Toluenesulfonic acid (catalyst)

-

Toluene

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Dean-Stark apparatus

Procedure:

-

A mixture of 2,2-bis(bromomethyl)-1,3-propanediol, an equimolar amount of benzaldehyde, and a catalytic amount of p-toluenesulfonic acid in toluene is refluxed using a Dean-Stark apparatus to remove the water formed during the reaction.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

-

The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure to yield the crude product.

-

The crude product is purified by recrystallization or column chromatography to afford pure this compound.

Structural Analysis Protocols

The structural confirmation and conformational analysis of this compound are crucial for its characterization. Standard spectroscopic and crystallographic techniques are employed for this purpose.[2]

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to determine the molecular structure in solution.

Sample Preparation:

-

Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

¹H NMR Spectroscopy:

-

Acquire the spectrum on a 400 MHz or higher spectrometer.

-

Typical parameters include a spectral width of 0-12 ppm, a relaxation delay of 1-5 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

-

The chemical shifts, integration, and coupling constants of the protons on the dioxane ring and the phenyl and bromomethyl groups are analyzed to confirm the structure.

¹³C NMR Spectroscopy:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

A wider spectral width (e.g., 0-160 ppm) is used.

-

The chemical shifts of the carbon atoms provide further confirmation of the molecular skeleton.

2.2.2. X-ray Crystallography

Single-crystal X-ray diffraction provides the precise solid-state structure, including bond lengths, bond angles, and the conformation of the dioxane ring.[2]

Crystal Growth:

-

Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a solution of the compound in an appropriate solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane).

Data Collection and Structure Refinement:

-

A suitable single crystal is mounted on a diffractometer.

-

X-ray diffraction data is collected at a controlled temperature (e.g., 100 K or 293 K).

-

The structure is solved using direct methods and refined by full-matrix least-squares on F².

-

The final refined structure provides detailed information on the molecular geometry, including the chair conformation of the 1,3-dioxane ring and the orientation of the substituents.[2]

Applications in Research and Development

This compound serves as a versatile intermediate in organic synthesis. The two reactive bromomethyl groups can be substituted by various nucleophiles to introduce new functionalities, making it a valuable building block for more complex molecules.[1]

Derivatives of 1,3-dioxane have been investigated for their potential biological activities, including as antibacterial agents.[6] While specific data for this compound is not extensively documented, its structural motif suggests it could be a precursor for novel therapeutic agents. The general workflow for exploring such potential is outlined below.

Safety and Handling

Detailed safety information can be found in the Safety Data Sheet (SDS) for this compound. As a brominated organic compound, it should be handled with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[7][8] Work should be conducted in a well-ventilated fume hood.[7][8] Avoid inhalation of dust and contact with skin and eyes.[7] In case of exposure, follow the first-aid measures outlined in the SDS. Store the compound in a tightly sealed container in a cool, dry place.[8]

Conclusion

This compound is a valuable chemical intermediate with well-defined structural features. The experimental protocols provided in this guide offer a starting point for its synthesis and characterization. Its potential as a scaffold in the development of new chemical entities, particularly in the area of antibacterial research, warrants further investigation. Researchers and drug development professionals can utilize the information presented herein to facilitate their work with this compound.

References

- 1. Buy this compound | 3733-29-7 [smolecule.com]

- 2. mdpi.com [mdpi.com]

- 3. KR20170030279A - Method for the preparation of 3,3-bis-[bis-(2-methoxyphenyl)phosphanylmethyl]-1,5-dioxy -spiro [5,5] undecane and their derivatives - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Structure and Conformational Analysis of this compound - Khazhiev - Russian Journal of General Chemistry [bakhtiniada.ru]

- 6. 1,3-Dioxane-Linked Novel Bacterial Topoisomerase Inhibitors: Expanding Structural Diversity and the Antibacterial Spectrum - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound [myskinrecipes.com]

- 8. 5,5-Bis(hydroxymethyl)-2-phenyl-1,3-dioxane - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 5,5-Bis(bromomethyl)-2-phenyl-1,3-dioxane

This technical guide provides a comprehensive overview of the physicochemical properties of 5,5-Bis(bromomethyl)-2-phenyl-1,3-dioxane, tailored for researchers, scientists, and professionals in drug development. This document collates available data on its molecular characteristics, structural features, and synthetic methodologies, presenting them in a structured and accessible format.

Core Physicochemical Properties

This compound is a halogenated organic compound featuring a 1,3-dioxane ring substituted with a phenyl group at the 2-position and two bromomethyl groups at the 5-position.[1] Its chemical structure lends it to applications as a building block in organic synthesis and as an intermediate for flame retardants.[2]

Quantitative Data Summary

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₄Br₂O₂ | [1][3] |

| Molecular Weight | 350.05 g/mol | [1][2] |

| CAS Number | 3733-29-7 | [1][3] |

| Appearance | Not specified (likely a solid) | Inferred |

| Melting Point | Not available | [3] |

| Boiling Point | Not available | [3] |

| Density | Not available | [3] |

| Solubility | Soluble in common organic solvents like chloroform. | Inferred from analytical methods |

Structural Elucidation

The three-dimensional structure of this compound has been a subject of scientific investigation. Spectroscopic and crystallographic studies have been instrumental in defining its molecular conformation.

Conformation Analysis

Research by Khazhiev et al. has provided significant insights into the structure of this compound through ¹H and ¹³C NMR spectroscopy, as well as X-ray diffraction analysis.[4] These studies have confirmed that the 1,3-dioxane ring adopts a stable chair conformation.[1] In this conformation, the bulky phenyl group at the 2-position preferentially occupies the equatorial position to minimize steric hindrance.[4]

Experimental Protocols

Detailed experimental procedures for the synthesis and characterization of this compound are crucial for its application in research and development. While a complete, peer-reviewed protocol for the final compound is not fully accessible, a plausible two-step synthesis can be outlined based on the preparation of its precursor and general bromination methods.

Synthesis of 5,5-Bis(hydroxymethyl)-2-phenyl-1,3-dioxane (Precursor)

A common and efficient method for the synthesis of the precursor involves the acid-catalyzed acetalization of pentaerythritol with benzaldehyde.[5][6]

Materials:

-

Pentaerythritol

-

Benzaldehyde

-

Concentrated Hydrochloric Acid (catalyst)

-

Water

-

Toluene for recrystallization

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve pentaerythritol in water with gentle heating (approximately 35 °C).[6]

-

Once the pentaerythritol has dissolved, add a catalytic amount of concentrated hydrochloric acid, followed by the addition of benzaldehyde.[6]

-

Maintain the reaction mixture at 35 °C with continuous stirring for about one hour. A solid precipitate of 5,5-bis(hydroxymethyl)-2-phenyl-1,3-dioxane will form.[6]

-

Collect the solid product by vacuum filtration and wash it with cold water.[6]

-

Purify the crude product by recrystallization from toluene to yield the final product as a colorless solid. The reported melting point of the purified precursor is 135 °C.[7]

Proposed Synthesis of this compound

The conversion of the diol precursor to the target dibromide can be achieved through a nucleophilic substitution reaction. A common method for this transformation is the Appel reaction or the use of phosphorus tribromide.

Materials:

-

5,5-Bis(hydroxymethyl)-2-phenyl-1,3-dioxane

-

Phosphorus tribromide (PBr₃) or Carbon tetrabromide (CBr₄) and Triphenylphosphine (PPh₃) (for Appel reaction)

-

Anhydrous aprotic solvent (e.g., Dichloromethane, Acetonitrile)

Procedure (using PBr₃):

-

In a flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the precursor, 5,5-bis(hydroxymethyl)-2-phenyl-1,3-dioxane, in an anhydrous aprotic solvent.

-

Cool the solution in an ice bath to 0 °C.

-

Slowly add phosphorus tribromide dropwise to the stirred solution.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by carefully adding it to ice-water.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the resulting crude product by column chromatography on silica gel to obtain the pure this compound.

Characterization Methods

The identity and purity of the synthesized compound would be confirmed using standard analytical techniques as indicated in the literature.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to confirm the molecular structure, including the presence of the phenyl and bromomethyl groups and the conformation of the dioxane ring.

-

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive information about the solid-state structure, including bond lengths, bond angles, and the chair conformation of the dioxane ring.

-

Mass Spectrometry (MS): This technique would be used to confirm the molecular weight of the compound.

Visualized Workflows and Relationships

To better illustrate the processes and concepts discussed, the following diagrams are provided in the DOT language for Graphviz.

Caption: Workflow for the synthesis of this compound.

Caption: Logical workflow for the characterization of the synthesized compound.

Safety and Handling

While a comprehensive safety data sheet for this compound is not widely available, it should be handled with the standard precautions for halogenated organic compounds. It is advisable to work in a well-ventilated fume hood and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For related brominated compounds, hazards include skin and eye irritation, and potential harm if swallowed or inhaled.[8]

This guide serves as a foundational resource for professionals working with this compound. Further experimental work is required to fully characterize some of its physical properties.

References

- 1. Buy this compound | 3733-29-7 [smolecule.com]

- 2. This compound [myskinrecipes.com]

- 3. lookchem.com [lookchem.com]

- 4. Structure and Conformational Analysis of this compound - Khazhiev - Russian Journal of General Chemistry [bakhtiniada.ru]

- 5. 5,5-Bis(hydroxymethyl)-2-phenyl-1,3-dioxane - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemistry-online.com [chemistry-online.com]

- 7. 5,5-Bis(hydroxymethyl)-2-phenyl-1,3-dioxane 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 8. chemscene.com [chemscene.com]

An In-depth Technical Guide to the Structural Analysis of 5,5-Bis(bromomethyl)-2-phenyl-1,3-dioxane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the structural features of 5,5-Bis(bromomethyl)-2-phenyl-1,3-dioxane, a heterocyclic compound with potential applications in organic synthesis and materials science. The document details the conformational analysis, spectroscopic characterization, and crystallographic data of the molecule, offering insights for its application in further research and development.

Molecular Structure and Conformational Analysis

The structural elucidation of this compound has been accomplished through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and computational modeling.[1][2] These studies have conclusively determined that the 1,3-dioxane ring adopts a stable chair conformation.

In this preferred conformation, the bulky phenyl group at the C2 position occupies an equatorial position to minimize steric hindrance.[1][2] This arrangement is a key feature influencing the molecule's overall shape and reactivity. The two bromomethyl groups are situated at the C5 position of the dioxane ring.

Computational studies using Density Functional Theory (DFT) have further corroborated the experimental findings, providing insights into the molecule's potential energy surface and the energetic favorability of the chair conformation with the equatorial phenyl substituent.[1][2]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are pivotal in confirming the structural integrity and conformational preferences of this compound in solution.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| Data not available in search results |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| Data not available in search results |

Note: Specific chemical shift and coupling constant values for this compound were not explicitly found in the provided search results. The tables are structured for the inclusion of such data when available.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in the molecule. The expected characteristic absorption bands for this compound are summarized below.

Table 3: Predicted Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group |

| 3100-3000 | C-H stretch (aromatic) |

| 2950-2850 | C-H stretch (aliphatic) |

| 1600-1450 | C=C stretch (aromatic) |

| 1150-1050 | C-O-C stretch (dioxane ring) |

| 700-600 | C-Br stretch |

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.

Table 4: Predicted Mass Spectrometry Data

| m/z | Ion |

| 350 | [M]⁺ (for ⁷⁹Br) |

| 352 | [M+2]⁺ (isotope peak for ⁸¹Br) |

| 354 | [M+4]⁺ (isotope peak for ⁸¹Br₂) |

| 271 | [M - Br]⁺ |

| 257 | [M - CH₂Br]⁺ |

| 105 | [C₆H₅CO]⁺ |

| 77 | [C₆H₅]⁺ |

Note: The predicted fragmentation is based on the common fragmentation patterns of similar organic molecules.

Crystallographic Data

X-ray diffraction analysis of single crystals of this compound provides precise information on bond lengths, bond angles, and the solid-state conformation of the molecule.[1] The key findings from X-ray crystallography are consistent with the chair conformation and the equatorial positioning of the phenyl group.[1][2]

Table 5: Selected Crystallographic Parameters

| Parameter | Value |

| Crystal System | Data not available in search results |

| Space Group | Data not available in search results |

| a (Å) | Data not available in search results |

| b (Å) | Data not available in search results |

| c (Å) | Data not available in search results |

| α (°) | Data not available in search results |

| β (°) | Data not available in search results |

| γ (°) | Data not available in search results |

| Volume (ų) | Data not available in search results |

| Z | Data not available in search results |

Note: Detailed numerical crystallographic data was not available in the provided search results. For a related compound, 5,5-Bis(hydroxymethyl)-2-phenyl-1,3-dioxane, the crystal system is Orthorhombic.[3]

Experimental Protocols

Synthesis of this compound

A representative synthesis for a related precursor, 5,5-Bis(hydroxymethyl)-2-phenyl-1,3-dioxane, is as follows:

-

2,2-Bis(hydroxymethyl)-1,3-propanediol (4.0 g, 30 mmol) and DMF (20 ml) are heated to 353 K.[3]

-

Iodine (0.5 g on an activated carbon support) and benzaldehyde (30 ml) are added to the solution.[3]

-

The mixture is heated at 353–363 K for 5 hours.[3]

-

The solution is filtered while hot, and the solvent is removed by evaporation.[3]

-

The resulting residue is dissolved in diethyl ether and washed with a 5% aqueous sodium bicarbonate solution.[3]

-

The organic layer is dried over sodium sulfate, and the solvent is evaporated to yield the product, which can be further purified by recrystallization.[3]

To obtain the target compound, a subsequent bromination step of the diol would be necessary, a procedure not detailed in the available literature.

NMR Spectroscopy

-

Instrumentation : A Bruker Avance 400 spectrometer (or equivalent) is typically used for acquiring ¹H and ¹³C NMR spectra.[4]

-

Sample Preparation : Samples are prepared by dissolving the compound in a suitable deuterated solvent, such as CDCl₃ or DMSO-d₆.[4]

-

Frequencies : ¹H NMR spectra are typically recorded at 400 MHz and ¹³C NMR spectra at 100 MHz.[4]

-

Internal Standard : Tetramethylsilane (TMS) is commonly used as an internal standard.

X-ray Crystallography

-

Instrumentation : An automated four-circle diffractometer, such as an XCalibur Eos, with Mo Kα radiation is used for data collection.[4]

-

Data Collection : Data is collected at a controlled temperature, often 293(2) K.[4]

-

Structure Solution and Refinement : The structure is solved by direct methods and refined using software such as SHELX97.[4]

Visualizations

Logical Workflow for Structural Analysis

The following diagram illustrates the typical workflow for the comprehensive structural analysis of this compound.

Caption: Workflow for Structural Analysis

Conformational Equilibrium of the Dioxane Ring

The 1,3-dioxane ring of the title compound exists predominantly in a chair conformation, which is in equilibrium with a higher-energy boat conformation.

Caption: Conformational Equilibrium

References

conformational analysis of 2-phenyl-1,3-dioxane derivatives

An In-depth Technical Guide to the Conformational Analysis of 2-Phenyl-1,3-Dioxane Derivatives

Introduction

The 1,3-dioxane scaffold is a fundamental structural motif present in numerous natural products and pharmacologically active molecules. The specific three-dimensional arrangement of substituents on the 1,3-dioxane ring dictates the molecule's overall shape, polarity, and, consequently, its biological activity and interactions with target receptors. For drug development professionals and medicinal chemists, a profound understanding of the conformational preferences of this heterocyclic system is essential for rational drug design. This technical guide provides a comprehensive examination of the principles and methodologies used in the , a class of compounds where the interplay of steric and electronic effects is particularly instructive. We will detail the governing principles, present key quantitative data, and provide in-depth experimental and computational protocols.

Fundamental Principles of 1,3-Dioxane Conformation

Similar to cyclohexane, the 1,3-dioxane ring predominantly adopts a chair conformation to minimize angle and torsional strain. However, the introduction of two oxygen atoms into the six-membered ring creates significant geometrical and electronic differences compared to its carbocyclic counterpart. These differences include shorter C-O bond lengths (approx. 1.43 Å) compared to C-C bonds (approx. 1.54 Å) and a distinct electronic environment due to the oxygen lone pairs.

The chair conformation is not static but undergoes a dynamic ring-flipping process, interconverting between two non-equivalent chair forms through higher-energy twist-boat intermediates. For a substituted 2-phenyl-1,3-dioxane, the energetic balance between the two chair conformers—one with the phenyl group in an axial position and one with it in an equatorial position—determines the conformational equilibrium of the molecule.

Figure 1: Conformational interconversion of 2-phenyl-1,3-dioxane.

Conformational Preferences of the 2-Phenyl Group

The conformational equilibrium of 2-phenyl-1,3-dioxane derivatives is governed by a delicate balance between steric and stereoelectronic effects.

Steric Effects

Generally, bulky substituents on a six-membered ring prefer the equatorial position to avoid unfavorable steric interactions with other axial substituents. In the case of a 2-phenyl-1,3-dioxane, placing the phenyl group in the axial position leads to significant 1,3-diaxial interactions with the axial protons at the C4 and C6 positions.[1][2] These repulsive steric clashes destabilize the axial conformer. Consequently, the phenyl group at the C2 position has a strong preference for the equatorial orientation, where such steric strain is minimized.[3][4] Crystal structure data for compounds like 5,5-bis(hydroxymethyl)-2-phenyl-1,3-dioxane confirms that the phenyl substituent occupies the equatorial position in the solid state.[3]

Stereoelectronic Effects: The Anomeric Effect

The anomeric effect is a stereoelectronic phenomenon that describes the tendency of an electronegative substituent at the anomeric carbon (C2 in this case) to occupy the axial position.[5] This preference is contrary to what would be expected based on steric considerations alone. The effect is rationalized by a stabilizing hyperconjugative interaction between a lone pair (n) on an endocyclic heteroatom (the ring oxygen) and the antibonding orbital (σ) of the exocyclic C-substituent bond. This n → σ interaction is maximized when the lone pair orbital and the C-substituent bond are anti-periplanar, a geometry that is achieved when the substituent is in the axial position.

For a 2-phenyl-1,3-dioxane, the phenyl group is not strongly electronegative, so the classical anomeric effect is weak compared to substituents like alkoxy or halogen groups. The conformational preference is therefore dominated by steric effects, leading to the equatorial conformer being significantly more stable. However, if the phenyl ring itself is substituted with strong electron-withdrawing groups, the electronic properties of the C2-phenyl bond can be altered, potentially increasing the magnitude of any stabilizing anomeric-type interactions.[6]

Figure 2: The anomeric effect in 2-substituted-1,3-dioxanes.

Quantitative Conformational Data

The conformational preference of a substituent can be quantified by its conformational free energy, or A-value (ΔG° = -RTlnK), which represents the energy difference between the axial and equatorial conformers. A larger positive A-value indicates a stronger preference for the equatorial position. NMR spectroscopy, through the analysis of vicinal coupling constants (³JHH), provides a powerful experimental tool for determining these energy differences.

Table 1: Conformational Free Energies (ΔG°) and Equilibrium Data for 5-Phenyl-1,3-Dioxane Data for the 5-phenyl derivative is presented here as a well-studied example within the phenyl-dioxane class. The principles are transferable to the 2-phenyl isomers.

| Solvent | ΔG° (kcal/mol) | % Equatorial | % Axial | Reference |

| CCl₄ | 1.4 - 1.8 | 91.8 - 94.5 | 5.5 - 8.2 | |

| Et₂O | 1.0 | 84.6 | 15.4 | |

| CHCl₃ | 0.8 | 78.8 | 21.2 |

Table 2: Typical Vicinal Proton-Proton Coupling Constants (³JHH) in Chair Conformations These values are critical for interpreting NMR spectra to deduce the conformation.

| Coupling Type | Dihedral Angle (θ) | Typical ³JHH Range (Hz) |

| Axial-Axial (³Jaa) | ~180° | 10 - 13 |

| Axial-Equatorial (³Jae) | ~60° | 2 - 5 |

| Equatorial-Equatorial (³Jee) | ~60° | 2 - 5 |

Experimental Protocols for Conformational Analysis

NMR Spectroscopy Protocol

Nuclear Magnetic Resonance (NMR) spectroscopy is the primary experimental technique for elucidating the conformational preferences of 2-phenyl-1,3-dioxane derivatives in solution.

Figure 3: Experimental workflow for NMR-based conformational analysis.

Detailed Methodology:

-

Sample Preparation:

-

Dissolve 5-10 mg of the purified 2-phenyl-1,3-dioxane derivative in approximately 0.5-0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆, toluene-d₈) in a 5 mm NMR tube.

-

The choice of solvent is critical, as polarity can influence the conformational equilibrium.

-

Add a small amount of tetramethylsilane (TMS) as an internal reference (0.00 ppm).

-

-

Room Temperature NMR Analysis:

-

1D ¹H NMR: Acquire a high-resolution ¹H NMR spectrum. Pay close attention to the multiplets corresponding to the dioxane ring protons. The width and coupling pattern of the signal for the proton at C2 (if present) is highly informative.

-

Vicinal Coupling Constant (³JHH) Analysis: Accurately measure the coupling constants. Large ³Jaa values (10-13 Hz) are indicative of a rigid chair conformation. In a dynamic equilibrium, the observed J-values will be a population-weighted average of the values for the individual conformers.

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy): Acquire a NOESY spectrum to identify protons that are close in space. For the axial conformer, strong NOE cross-peaks are expected between the axial phenyl protons (ortho-protons) and the axial protons at C4 and C6. These correlations will be absent or very weak for the equatorial conformer.

-

-

Low-Temperature (Variable Temperature, VT) NMR Analysis:

-

If the ring flip is fast at room temperature (leading to averaged signals), low-temperature NMR is required to "freeze out" the individual conformers.

-

Protocol:

-

Choose a solvent with a low freezing point (e.g., acetone-d₆, toluene-d₈, or CD₂Cl₂).

-

Gradually lower the temperature of the NMR probe in steps of 10-20°C, allowing the temperature to equilibrate at each step.

-

Acquire ¹H NMR spectra at each temperature until the signals for the individual axial and equatorial conformers are resolved (decoalescence).

-

Data Analysis: At a temperature where the exchange is slow on the NMR timescale, the ratio of the two conformers can be determined directly by integrating the signals corresponding to each species. The equilibrium constant (Keq) is the ratio of these integrals.

-

The Gibbs free energy difference (ΔG°) can then be calculated using the equation: ΔG° = -RTln(Keq) , where R is the gas constant and T is the temperature in Kelvin.

-

-

Computational Protocols for Conformational Analysis

Computational chemistry offers a powerful complementary approach to predict and rationalize the conformational preferences of 2-phenyl-1,3-dioxane derivatives. A modern, efficient workflow follows a funnel-like approach, starting with a broad, low-cost search and progressively refining the results with more accurate, high-level methods.

Figure 4: Computational workflow for conformational analysis.

Detailed Methodology:

-

Initial Conformer Generation:

-

Start with the 2D structure of the target molecule.

-

Perform a comprehensive conformational search using a low-cost method. A good choice is a meta-dynamics based tool like CREST, which uses the GFN2-xTB semi-empirical tight-binding method. This will explore the potential energy surface and generate a large number of possible conformers, including different chair, boat, and twist-boat forms, as well as various orientations of the phenyl ring.

-

-

Geometry Optimization and Filtering (Funnel Approach):

-

Step 2a (Semi-Empirical): Take all conformers from the initial search and perform a full geometry optimization using the GFN2-xTB method. Discard any conformers that are high in energy (e.g., > 6 kcal/mol above the global minimum).

-

Step 2b (DFT - Low Level): Take the reduced set of conformers and perform a more accurate geometry optimization using a computationally inexpensive Density Functional Theory (DFT) method, such as a GGA functional (e.g., PBE) with a suitable basis set. Further narrow the ensemble by discarding conformers that are now found to be energetically unfavorable (e.g., > 2.5 kcal/mol above the new minimum).

-

-

High-Level Energy Calculation:

-

For the final, small set of low-energy conformers, perform a highly accurate single-point energy calculation on the DFT-optimized geometries. Use a more robust DFT functional, such as a hybrid functional (e.g., B3LYP-D3) or a range-separated hybrid (e.g., ωB97X-D), with a larger basis set (e.g., def2-TZVP).

-

-

Thermodynamic Corrections and Final Analysis:

-

Perform a frequency calculation at the level of the DFT geometry optimization (Step 2b) for each final conformer. This confirms that they are true minima (no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE), thermal enthalpy (H), and entropy (S) corrections.

-

Calculate the Gibbs free energy (G) for each conformer (G = E_single_point + G_correction).

-

Using the calculated free energies, perform a Boltzmann analysis to determine the equilibrium population of each conformer at a specified temperature (e.g., 298.15 K). This allows for the direct calculation of the theoretical ΔG° between the most stable conformers (e.g., equatorial vs. axial).

-

This systematic approach ensures that the conformational space is thoroughly explored while focusing computational resources on the most relevant structures, providing a reliable prediction of the conformational landscape.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. 5,5-Bis(hydroxymethyl)-2-phenyl-1,3-dioxane - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. Stereoelectronic interactions in cyclohexane, 1,3-dioxane, 1, 3-oxathiane, and 1,3-dithiane: W-effect, sigma(C)(-)(X) <--> sigma(C)(-)(H) interactions, anomeric effect-what is really important? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Computational study of the anomeric effect in 2-[(4-substituted phenyl)seleno]-1,3-dithianes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 6. Controlling the Conformational Energy of a Phenyl Group by Tuning the Strength of a Nonclassical CH···O Hydrogen Bond: The Case of 5-Phenyl-1,3-dioxane - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the ¹H and ¹³C NMR of 5,5-Bis(bromomethyl)-2-phenyl-1,3-dioxane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopy of 5,5-Bis(bromomethyl)-2-phenyl-1,3-dioxane. Due to the limited availability of specific experimental data for this compound in the public domain, this guide utilizes representative data from closely related analogs and established methodologies for NMR analysis of organic compounds. This document is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction to this compound

This compound is a halogenated organic compound featuring a 1,3-dioxane ring substituted with two bromomethyl groups at the 5-position and a phenyl group at the 2-position. The rigid chair-like conformation of the dioxane ring and the presence of various functional groups make NMR spectroscopy an essential tool for its structural elucidation and conformational analysis. The bromine atoms, being electron-withdrawing, and the phenyl group, with its anisotropic effect, significantly influence the chemical shifts of nearby protons and carbons, providing a unique spectral fingerprint.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) for this compound. These predictions are based on the analysis of structurally similar compounds and general principles of NMR spectroscopy. It is important to note that actual experimental values may vary depending on the solvent, concentration, and instrument parameters.

Table 1: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Phenyl-H (ortho) | 7.50 - 7.60 | m | - |

| Phenyl-H (meta, para) | 7.30 - 7.45 | m | - |

| O-CH-O (benzylic) | 5.50 - 5.70 | s | - |

| CH₂-Br | 3.60 - 3.80 | s | - |

| O-CH₂ (dioxane ring) | 3.90 - 4.20 | d | ~12 |

| O-CH₂ (dioxane ring) | 3.70 - 3.90 | d | ~12 |

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Phenyl-C (quaternary) | 135 - 140 |

| Phenyl-C (CH, para) | 129 - 131 |

| Phenyl-C (CH, ortho) | 128 - 130 |

| Phenyl-C (CH, meta) | 125 - 127 |

| O-CH-O (benzylic) | 98 - 102 |

| O-CH₂ (dioxane ring) | 70 - 75 |

| C(CH₂Br)₂ (quaternary) | 40 - 45 |

| CH₂-Br | 33 - 38 |

Experimental Protocols

A general methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound is outlined below.

Sample Preparation

-

Sample Purity: Ensure the sample is of high purity to avoid interference from impurities in the NMR spectrum.

-

Solvent Selection: A deuterated solvent that completely dissolves the sample is crucial. Chloroform-d (CDCl₃) is a common choice for similar organic compounds.

-

Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).

-

Filtration: Filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

NMR Data Acquisition

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

¹H NMR Parameters:

-

Pulse Sequence: A standard single-pulse experiment.

-

Spectral Width: Typically 0-12 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16 scans are usually sufficient.

-

-

¹³C NMR Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets for each unique carbon.

-

Spectral Width: Typically 0-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

-

Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phasing: Correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline.

-

Referencing: Calibrate the chemical shift scale using the TMS signal at 0 ppm.

-

Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

Visualization of Molecular Structure and NMR Workflow

The following diagrams, generated using the DOT language, illustrate the chemical structure of this compound and a typical workflow for its NMR analysis.

Crystallographic Data of a Key Precursor: 5,5-Bis(hydroxymethyl)-2-phenyl-1,3-dioxane

An In-depth Technical Guide on the X-ray Crystallography of 5,5-Bis(bromomethyl)-2-phenyl-1,3-dioxane and its Analogs

For professionals in research, science, and drug development, understanding the three-dimensional structure of molecules is paramount for predicting their interactions and designing new chemical entities. X-ray crystallography remains the gold standard for elucidating the precise atomic arrangement in a crystalline solid. This guide provides a comprehensive overview of the crystallographic data and experimental protocols related to this compound and its structurally similar compounds.

While a dedicated crystallographic information file (CIF) for this compound (CAS 3733-29-7) is not publicly available in open-access databases, extensive studies on its precursors and analogs provide critical insights into its expected solid-state conformation and the methodologies for its structural determination.

The crystal structure of the direct precursor, 5,5-Bis(hydroxymethyl)-2-phenyl-1,3-dioxane, offers a foundational understanding of the dioxane ring conformation and the orientation of the phenyl group. The crystallographic data for this compound is summarized below[1][2].

Table 1: Crystal Data and Structure Refinement for 5,5-Bis(hydroxymethyl)-2-phenyl-1,3-dioxane. [1][2]

| Parameter | Value |

| Empirical formula | C₁₂H₁₆O₄ |

| Formula weight | 224.25 |

| Temperature | 173(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Orthorhombic |

| Space group | Pbca |

| Unit cell dimensions | a = 6.2654(4) Åb = 10.4593(6) Åc = 34.5285(19) Å |

| Volume | 2262.7(2) ų |

| Z | 8 |

| Density (calculated) | 1.316 Mg/m³ |

| Absorption coefficient | 0.100 mm⁻¹ |

| F(000) | 960 |

| Crystal size | 0.46 x 0.42 x 0.21 mm |

| Theta range for data collection | 2.4 to 27.0° |

| Reflections collected | 5873 |

| Independent reflections | 1403 [R(int) = 0.031] |

| Completeness to theta = 27.0° | 99.8 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 1403 / 0 / 145 |

| Goodness-of-fit on F² | 1.141 |

| Final R indices [I>2sigma(I)] | R1 = 0.066, wR2 = 0.184 |

| R indices (all data) | R1 = 0.071, wR2 = 0.185 |

| Largest diff. peak and hole | 0.25 and -0.41 e.Å⁻³ |

Experimental Protocols

The methodologies employed for the synthesis and crystallographic analysis of related 1,3-dioxane derivatives provide a clear blueprint for obtaining and characterizing the title compound.

Synthesis of 5,5-Bis(hydroxymethyl)-2-phenyl-1,3-dioxane

The synthesis of the precursor is a critical first step. A common method involves the acetalization of pentaerythritol with benzaldehyde[3].

Procedure:

-

Pentaerythritol and water are combined in a flask with a magnetic stir bar.

-

The mixture is gently heated to dissolve the solid.

-

An acid catalyst (e.g., concentrated HCl) and benzaldehyde are added.

-

The reaction is stirred at a controlled temperature (e.g., 35 °C) for a specified time, during which the product precipitates.

-

The solid product is isolated by vacuum filtration, washed, and dried.

-

Recrystallization from a suitable solvent like toluene yields the purified product.

X-ray Diffraction Data Collection and Structure Solution

The general workflow for single-crystal X-ray diffraction is outlined below, based on the methodologies reported for analogous compounds[1][4].

Instrumentation and Software:

-

Diffractometer: A four-circle diffractometer, such as a Bruker SMART or XCalibur Eos, is typically used.[1][4]

-

Radiation: Mo Kα radiation (λ = 0.71073 Å) is a common choice.[1][4]

-

Software:

Conformational Analysis

Studies on related compounds, such as 5,5-bis(bromomethyl)-2,2-diphenyl-1,3-dioxane and 5,5-bis(bromomethyl)-2-methyl-2-phenyl-1,3-dioxane, consistently show that the 1,3-dioxane ring adopts a chair conformation in the crystalline state.[4][5] For 5,5-Bis(hydroxymethyl)-2-phenyl-1,3-dioxane, the 2-phenyl substituent is found in an equatorial position.[1] It is highly probable that this compound also exhibits a chair conformation for the dioxane ring.

Conclusion

While the specific crystallographic data for this compound is not yet publicly documented, a wealth of information from its precursor and closely related analogs provides a robust framework for its synthesis, crystallization, and structural analysis. The experimental protocols and data presented in this guide serve as a valuable resource for researchers working on this and similar molecular scaffolds. The consistent chair conformation of the 1,3-dioxane ring across these related structures provides a strong basis for modeling and predicting the properties of the title compound, which is crucial for applications in medicinal chemistry and materials science.

References

Solubility Profile of 5,5-Bis(bromomethyl)-2-phenyl-1,3-dioxane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 5,5-Bis(bromomethyl)-2-phenyl-1,3-dioxane. Due to the limited availability of specific quantitative solubility data in public literature, this document outlines the predicted solubility behavior based on structural analysis and data from close structural analogs. Furthermore, it provides standardized experimental protocols for determining solubility, offering a practical framework for researchers.

Introduction to this compound

This compound is a chemical compound featuring a 1,3-dioxane ring substituted at the 2-position with a phenyl group and at the 5-position with two bromomethyl groups.[1] Its molecular structure, containing both a nonpolar phenyl group and polar ether linkages and bromomethyl groups, suggests a nuanced solubility profile in organic solvents. This compound is primarily utilized as an intermediate in organic synthesis.[1]

Predicted Solubility and Data from Structural Analogs

A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound. However, the principle of "like dissolves like" and data from a structurally similar compound, 5,5-Bis(bromomethyl)-2,2-dimethyl-1,3-dioxane, can provide valuable insights into its expected solubility.

The presence of the polar 1,3-dioxane ring and the two bromomethyl groups suggests that this compound is likely to be soluble in polar organic solvents. This prediction is supported by the reported solubility of 5,5-Bis(bromomethyl)-2,2-dimethyl-1,3-dioxane, which is freely soluble in acetone and methanol.[2] The primary structural difference is the presence of a phenyl group in the target compound versus two methyl groups in the analog. While the phenyl group increases the nonpolar character of the molecule, the overall polarity imparted by the dioxane and bromomethyl functionalities is expected to dominate its solubility behavior in many organic solvents.

Table 1: Qualitative Solubility of a Structural Analog

| Compound Name | Solvent | Observed Solubility |

| 5,5-Bis(bromomethyl)-2,2-dimethyl-1,3-dioxane | Acetone | Freely Soluble[2] |

| 5,5-Bis(bromomethyl)-2,2-dimethyl-1,3-dioxane | Methanol | Freely Soluble[2] |

Based on this information, it is reasonable to predict that this compound will exhibit good solubility in polar aprotic solvents (e.g., acetone, ethyl acetate) and polar protic solvents (e.g., methanol, ethanol). Its solubility in nonpolar solvents (e.g., hexane, toluene) is expected to be lower.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, the following experimental protocols are recommended.

Qualitative Solubility Determination

This method provides a rapid assessment of solubility in various solvents.

Materials:

-

This compound

-

A selection of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

-

Small test tubes

-

Vortex mixer

-

Spatula

Procedure:

-

Add approximately 10-20 mg of this compound to a small test tube.

-

Add 1 mL of the selected solvent to the test tube.

-

Vigorously agitate the mixture using a vortex mixer for 1-2 minutes.

-

Visually inspect the solution. Classify the solubility as:

-

Soluble: The solid completely dissolves, forming a clear solution.

-

Partially Soluble: A significant portion of the solid dissolves, but some undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve.

-

Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a given solvent.[3][4][5][6]

Materials:

-

This compound

-

Chosen organic solvent

-

Scintillation vials or other sealable glass containers

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or other suitable analytical instrumentation

Procedure:

-

Add an excess amount of this compound to a vial to ensure that a saturated solution is formed.

-

Add a known volume of the selected solvent to the vial.

-

Seal the vial and place it in an orbital shaker at a constant temperature (e.g., 25 °C).

-

Shake the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).

-

After shaking, allow the vial to stand undisturbed to allow undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved solid.

-

Dilute the filtered solution with a known volume of the solvent.

-

Analyze the concentration of this compound in the diluted solution using a pre-calibrated analytical method such as HPLC.

-

Calculate the original concentration in the saturated solution to determine the solubility.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the quantitative determination of solubility using the shake-flask method.

Caption: A flowchart of the shake-flask method for solubility determination.

References

An In-depth Technical Guide on the Stability and Storage of 5,5-Bis(bromomethyl)-2-phenyl-1,3-dioxane

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the stability and storage considerations for 5,5-Bis(bromomethyl)-2-phenyl-1,3-dioxane based on available chemical principles and data for structurally related compounds. Specific quantitative stability data and validated analytical methods for this exact molecule are not extensively available in the public domain. The experimental protocols described herein are general templates and should be adapted and validated for specific applications.

Introduction

This compound is a brominated organic compound with potential applications as a flame retardant intermediate in the synthesis of polymers.[1] Its molecular structure, featuring a 1,3-dioxane ring and reactive bromomethyl groups, dictates its stability profile and storage requirements. This guide provides a detailed examination of its expected stability under various conditions, recommended storage and handling procedures, and generalized experimental protocols for stability assessment.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

CAS Number: 3733-29-7

-

Molecular Formula: C₁₂H₁₄Br₂O₂

-

Molecular Weight: 350.05 g/mol

-

Structure:

The core of the molecule is a 1,3-dioxane ring, which is an acetal. Acetal groups are known to be stable under neutral and basic conditions but are susceptible to hydrolysis under acidic conditions. The presence of two bromomethyl groups introduces reactive sites that can be prone to nucleophilic substitution and elimination reactions, particularly at elevated temperatures or upon exposure to certain reagents.

Stability Profile

3.1. Hydrolytic Stability

The 1,3-dioxane ring is an acetal, making it the most likely site of hydrolytic degradation, particularly in acidic environments.

-

Acidic Conditions: Acetals are readily hydrolyzed in the presence of acid to yield the parent aldehyde (benzaldehyde) and diol (2,2-bis(bromomethyl)propane-1,3-diol). This reaction is typically acid-catalyzed.

-

Neutral Conditions: The compound is expected to be relatively stable at neutral pH.

-

Basic Conditions: Acetals are generally stable to bases and nucleophiles, so significant degradation under basic conditions is not anticipated.

3.2. Oxidative Stability

The molecule does not contain functional groups that are highly susceptible to oxidation under normal storage conditions. However, strong oxidizing agents should be avoided as they may react with the benzylic proton or other parts of the molecule, although this is less likely to be a primary degradation pathway compared to hydrolysis.

3.3. Photostability

Aromatic bromine compounds can be susceptible to photolytic cleavage of the carbon-bromine bond upon exposure to UV light. This can lead to the formation of radical species and subsequent degradation products. Therefore, exposure to light, particularly UV light, should be minimized.

3.4. Thermal Stability

As a brominated flame retardant, this compound is designed to have some degree of thermal stability. However, at elevated temperatures, thermal decomposition can occur. Potential thermal degradation pathways may include:

-

Decomposition of the dioxane ring.

-

Cleavage of the carbon-bromine bonds, leading to the release of hydrogen bromide (HBr) or other bromine-containing species.

Storage and Handling

Proper storage and handling are crucial to maintain the integrity and purity of this compound.

4.1. Recommended Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | Room temperature. | To minimize the rate of potential degradation reactions. |

| Light | Store in a dark place, protected from light. | To prevent photolytic degradation. |

| Atmosphere | Store under a dry, inert atmosphere (e.g., nitrogen or argon). | To prevent hydrolysis from atmospheric moisture. |

| Container | Tightly sealed, non-reactive containers (e.g., amber glass bottles). | To prevent contamination and exposure to light and moisture. |

4.2. Incompatible Materials

To prevent degradation and potential hazardous reactions, avoid contact with:

-

Strong Acids: Will catalyze the hydrolysis of the acetal linkage.

-

Strong Oxidizing Agents: May lead to oxidative degradation.

-

Strong Bases: Although generally stable, prolonged exposure to strong bases at elevated temperatures should be avoided.

4.3. Safe Handling Workflow

The following diagram illustrates a recommended workflow for the safe handling of this compound in a laboratory setting.

References

5,5-Bis(bromomethyl)-2-phenyl-1,3-dioxane: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available safety and handling information for 5,5-Bis(bromomethyl)-2-phenyl-1,3-dioxane (CAS No. 3733-29-7). It is intended for use by qualified individuals trained in chemical handling. All users should conduct their own risk assessments and consult original Safety Data Sheets (SDS) before use. The information for the target compound is limited; therefore, data from structurally similar compounds is presented for hazard assessment, and this should be interpreted with caution.

Introduction

This compound is a brominated organic compound with potential applications as a flame retardant intermediate and as a building block in organic synthesis.[1] Its reactive bromomethyl groups allow for its incorporation into polymeric structures and for further chemical transformations.[2] Due to the presence of these reactive moieties, and the general toxicity associated with brominated organic compounds, a thorough understanding of its safety and handling is crucial for researchers.

This guide summarizes the available physical and chemical properties, potential hazards, handling procedures, and emergency protocols for this compound. Due to the scarcity of specific toxicological data for this compound, information from the closely related analogue, 5,5-Bis(bromomethyl)-2,2-dimethyl-1,3-dioxane (CAS No. 43153-20-4), is included to provide a conservative basis for hazard assessment.

Chemical and Physical Properties

Limited experimental data is available for the physical properties of this compound. The table below summarizes the available information.

| Property | Value | Source |

| CAS Number | 3733-29-7 | [1][3][4][5][6][7] |

| Molecular Formula | C₁₂H₁₄Br₂O₂ | [1][3][4][6][7] |

| Molecular Weight | 350.05 g/mol | [1][4][6][7] |

| Appearance | Data not available | |

| Melting Point | Data not available | [3] |

| Boiling Point | Data not available | [3] |

| Flash Point | Data not available | [3] |

| Density | Data not available | [3] |

| Solubility | Data not available |

Hazard Identification and Toxicological Information

GHS Classification (Predicted based on Analogue)

Due to the lack of specific data for this compound, the GHS classification for the structurally similar compound, 5,5-Bis(bromomethyl)-2,2-dimethyl-1,3-dioxane (CAS: 43153-20-4) , is provided below as a conservative estimate of potential hazards.

| Hazard Class | Hazard Statement | Pictogram |

| Acute toxicity, oral (Category 4) | H302: Harmful if swallowed | |

| Skin corrosion/irritation (Category 2) | H315: Causes skin irritation | |

| Serious eye damage/eye irritation (Category 1) | H318: Causes serious eye damage | |

| Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) | H335: May cause respiratory irritation |

Source: PubChem CID 14537228 for 5,5-Bis(bromomethyl)-2,2-dimethyl-1,3-dioxane

Summary of Potential Health Effects

Based on the data for the dimethyl analogue, exposure to this compound may lead to the following:

-

Ingestion: Harmful if swallowed.

-

Skin Contact: Causes skin irritation.

-

Eye Contact: Causes serious eye damage.

-

Inhalation: May cause respiratory irritation.

Experimental Protocols: Safe Handling and Personal Protective Equipment (PPE)

Given the potential hazards, stringent safety protocols must be followed when handling this compound.

Engineering Controls

-

Work with this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.

-

Ensure that an eyewash station and safety shower are readily accessible.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before each use.

-

Skin and Body Protection: A lab coat or chemical-resistant apron should be worn. Full-body protection may be required for larger quantities or in case of potential splashes.

-

Respiratory Protection: If working outside of a fume hood or if dusts/aerosols can be generated, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.

General Handling Procedures

-

Avoid inhalation of dust, fumes, gas, mist, vapors, or spray.

-

Avoid contact with skin and eyes.

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in the laboratory.

-

Keep the container tightly closed when not in use.

-

Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Emergency Procedures

First-Aid Measures

-

Inhalation: Move the victim to fresh air and keep at rest in a position comfortable for breathing. If respiratory symptoms develop, seek medical attention.

-

Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.

-

Eye Contact: Immediately rinse eyes cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Accidental Release Measures

-

Small Spills: Absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.

-

Large Spills: Evacuate the area. Wear appropriate PPE and contain the spill. Prevent entry into waterways. Collect the material for disposal in accordance with local regulations.

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, well-ventilated area. Keep away from heat, sparks, and open flames. Store away from strong oxidizing agents.

-

Disposal: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Do not allow to enter drains or waterways.

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the reviewed literature, it is typically synthesized from the corresponding diol, 5,5-Bis(hydroxymethyl)-2-phenyl-1,3-dioxane. The reactivity of the target compound is primarily centered around the two bromomethyl groups, which are susceptible to nucleophilic substitution reactions.

Synthesis of the Precursor: 5,5-Bis(hydroxymethyl)-2-phenyl-1,3-dioxane

An experimental protocol for the synthesis of the precursor diol is provided below for informational purposes.

Reaction: Pentaerythritol + Benzaldehyde → 5,5-Bis(hydroxymethyl)-2-phenyl-1,3-dioxane

Procedure:

-

In a round-bottom flask, dissolve pentaerythritol (1.8 g, 13 mmol) in water (26 ml) by gently warming to 35°C.

-

Add 2 drops of concentrated hydrochloric acid, followed by benzaldehyde (1.4 ml, 14 mmol).

-

Maintain the reaction mixture at 35°C for 1 hour, during which a solid precipitate will form.

-

Filter the solid under vacuum and wash with a small amount of cold water.

-

Recrystallize the crude product from toluene to yield pure 5,5-bis(hydroxymethyl)-2-phenyl-1,3-dioxane.

Source: Chemistry Online, 2023[9]

Visualizations

References

- 1. appretech.com [appretech.com]

- 2. Buy this compound | 3733-29-7 [smolecule.com]

- 3. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 3733-29-7 Name: [xixisys.com]

- 4. spectrumchemical.com [spectrumchemical.com]

- 5. This compound, CAS [[3733-29-7]] | BIOZOL [biozol.de]

- 6. echemi.com [echemi.com]

- 7. store.p212121.com [store.p212121.com]

- 8. lookchem.com [lookchem.com]

- 9. chemistry-online.com [chemistry-online.com]

An In-depth Technical Guide on the Toxicological Data of Brominated Dioxane Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological data available for brominated dioxane compounds, with a primary focus on polybrominated dibenzo-p-dioxins (PBDDs) and polybrominated dibenzofurans (PBDFs). These compounds are structurally and toxicologically similar to their chlorinated analogs, the polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs), and are known to exert their toxic effects primarily through the activation of the aryl hydrocarbon receptor (AhR). This guide summarizes key quantitative toxicological data, details common experimental protocols used to assess their toxicity, and provides visualizations of the primary signaling pathway and experimental workflows.

Quantitative Toxicological Data

The toxicological database for brominated dioxins is less extensive than that for their chlorinated counterparts. However, available data indicate a similar spectrum of toxic effects, including immunotoxicity, reproductive and developmental toxicity, and carcinogenicity.[1][2] The potency of individual congeners varies depending on the number and position of the bromine atoms. The following tables summarize available quantitative data for key brominated and reference compounds.

Table 1: Acute Toxicity Data (LD50) for Selected Dioxin Compounds in Rats

| Compound | Strain | Sex | Route | LD50 (µg/kg body weight) | Reference(s) |

| 2,3,7,8-Tetrabromodibenzo-p-dioxin (TBDD) | Wistar | Male | Oral | 300 | [3] |

| 2,3,7,8-Tetrabromodibenzo-p-dioxin (TBDD) | Wistar | Female | Oral | 100 | [3] |

| 2,3,7,8-Tetrabromodibenzo-p-dioxin (TBDD) | Sprague-Dawley | Male & Female | Oral | >500 | [3] |

| 1,2,3,7,8-Pentabromodibenzo-p-dioxin (PBDD) | Han/Wistar | Female | Intragastric | 20 - 60 | [4][5] |

| 1,2,3,7,8-Pentabromodibenzo-p-dioxin (PBDD) | Long-Evans | Female | Intragastric | >1620 | [4][5] |

| 2,3,4,7,8-Pentabromodibenzofuran (PBDF) | Fischer 344 | Male | Oral | 916 (LD50/35) | [6] |

| 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) | Charles River/Fischer | Male | Oral | 164 | [7] |

| 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) | Harlan/Fischer | Male | Oral | 340 | [7] |

Table 2: No Observed Adverse Effect Level (NOAEL) and Lowest Observed Adverse Effect Level (LOAEL) for Selected Dioxin Compounds

| Compound | Species | Effect | NOAEL | LOAEL | Reference(s) |

| 2,3,7,8-Tetrabromodibenzo-p-dioxin (TBDD) | Rat | Subchronic toxicity (91 days) | 0.01 µg/kg/day | 0.1 µg/kg/day (reduced serum thyroxin) | [8] |

| 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) | Rat | Multigeneration reproduction study | 0.001 µg/kg/day | - | [9] |

| 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) | Mouse | Teratogenicity | 0.1 µg/kg/day | - | [9] |

| 2,3,4,7,8-Pentachlorodibenzofuran (PCDF) | Rat | Developmental toxicity | - | 30 µg/kg (increased liver/body weight ratio) | [10][11] |

Experimental Protocols

The assessment of the toxicological properties of brominated dioxane compounds relies on a variety of in vitro and in vivo experimental protocols. These assays are crucial for determining the potency of different congeners and for elucidating their mechanisms of action.

In Vitro Assays

1. Competitive Aryl Hydrocarbon Receptor (AhR) Binding Assay

This assay quantifies the binding affinity of a test compound to the AhR by measuring its ability to compete with a radiolabeled ligand, typically [3H]-2,3,7,8-tetrachlorodibenzo-p-dioxin ([3H]TCDD).[12]

-

Materials:

-

Cytosolic extract containing the AhR (e.g., from rat liver).

-

[3H]TCDD.

-

Test compound (brominated dioxane).

-

Scintillation cocktail and counter.

-

Hydroxyapatite (HAP) or charcoal-dextran for separating bound from free ligand.[12]

-

-

Procedure:

-

Prepare a series of dilutions of the unlabeled test compound.

-

Incubate a constant concentration of [3H]TCDD and the cytosolic extract with the varying concentrations of the test compound. A parallel incubation with a large excess of unlabeled TCDD is performed to determine non-specific binding.

-

After incubation, separate the receptor-bound [3H]TCDD from the free radioligand using HAP or charcoal-dextran adsorption followed by centrifugation.[12]

-

Measure the radioactivity in the supernatant (containing the bound ligand) using liquid scintillation counting.

-

The concentration of the test compound that inhibits 50% of the specific binding of [3H]TCDD (IC50) is determined. This value is then used to calculate the relative potency compared to TCDD.

-

2. Ethoxyresorufin-O-deethylase (EROD) Induction Assay

This cell-based assay measures the induction of cytochrome P4501A1 (CYP1A1) enzyme activity, a well-established biomarker for AhR activation. The assay quantifies the conversion of the substrate 7-ethoxyresorufin to the fluorescent product resorufin.[7][13]

-

Materials:

-

Procedure:

-

Seed the cells in a multi-well plate and allow them to attach.

-

Expose the cells to a range of concentrations of the test compound for a specific duration (e.g., 24-72 hours).[13]

-

After the exposure period, lyse the cells and incubate the cell lysate with 7-ethoxyresorufin and NADPH.

-

Measure the fluorescence of the resorufin product at the appropriate excitation and emission wavelengths.

-

The enzyme activity is typically normalized to the total protein content in each well. The results are often expressed as TCDD-equivalents (TEQs) by comparing the induction potency of the test compound to that of TCDD.[7]

-

In Vivo Assays

1. Acute Oral Toxicity Study (LD50 Determination)

This study is designed to determine the single dose of a substance that is lethal to 50% of a group of test animals.

-

Animals: Typically rats or mice of a specific strain, age, and sex.

-

Procedure:

-

Fast the animals overnight before dosing.

-

Administer a single oral dose of the test compound dissolved in a suitable vehicle (e.g., corn oil) via gavage.

-

Use multiple dose groups with a sufficient number of animals per group.

-

Observe the animals for a specified period (e.g., 14 days) for signs of toxicity and mortality.

-

Record body weight changes and perform a gross necropsy on all animals at the end of the study.

-

The LD50 value is calculated using appropriate statistical methods.

-

2. Developmental Toxicity Study

This study evaluates the potential of a substance to cause adverse effects on the developing fetus when administered to the pregnant mother.

-

Animals: Typically pregnant rats or mice.

-

Procedure:

-

Administer the test compound to pregnant dams during the period of organogenesis. The route of administration should be relevant to potential human exposure.

-

Include a control group receiving the vehicle only.

-

Monitor the dams for clinical signs of toxicity, body weight, and food consumption.

-

Shortly before natural delivery, euthanize the dams and examine the uterine contents.

-

Record the number of implantations, resorptions, and live and dead fetuses.

-

Examine the fetuses for external, visceral, and skeletal malformations and variations.

-

Determine the NOAEL and LOAEL for maternal and developmental toxicity.[11]

-

Mandatory Visualizations

Signaling Pathway

The primary mechanism of toxicity for brominated dioxane compounds is the activation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway.[2][14]

Caption: Canonical Aryl Hydrocarbon Receptor (AhR) signaling pathway activated by brominated dioxins.

Experimental Workflow

The following diagram illustrates a typical workflow for in vitro toxicological assessment of brominated dioxane compounds.

Caption: A typical experimental workflow for in vitro toxicological assessment of brominated dioxins.

Logical Relationship Diagram

This diagram illustrates the logical progression from exposure to the manifestation of toxic effects mediated by brominated dioxane compounds.

Caption: Logical progression from exposure to toxicological effects of brominated dioxane compounds.

References

- 1. Assay for quantitative determination of CYP1A1 enzyme activity using 7-Ethoxyresorufin as standard substrat... [protocols.io]

- 2. Canonical and non-canonical aryl hydrocarbon receptor signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Polybrominated dibenzo-p-dioxins and dibenzofurans (EHC 205, 1998) [inchem.org]

- 4. caymanchem.com [caymanchem.com]

- 5. Comparative acute lethality of 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), 1,2,3,7,8-pentachlorodibenzo-p-dioxin and 1,2,3,4,7,8-hexachlorodibenzo-p-dioxin in the most TCDD-susceptible and the most TCDD-resistant rat strain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The acute toxicity of 2,3,4,7,8-pentachlorodibenzofuran (4PeCDF) in the male Fischer rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Determination of the CYP1A-inducing potential of single substances, mixtures and extracts of samples in the micro-EROD assay with H4IIE cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Subchronic toxicity of 2,3,7,8-tetrabromodibenzo-p-dioxin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Toxicity of 2, 3, 7, 8-tetrachlorodibenzo-p-dioxin (TCDD) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. caymanchem.com [caymanchem.com]

- 11. Developmental toxicity of 2,3,4,7,8-pentachlorodibenzofuran in the Fischer 344 rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. cerc.usgs.gov [cerc.usgs.gov]

- 14. Signaling network map of the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 5,5-Bis(bromomethyl)-2-phenyl-1,3-dioxane from Pentaerythritol

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,5-Bis(bromomethyl)-2-phenyl-1,3-dioxane is a valuable intermediate in organic synthesis, particularly in the development of novel therapeutic agents and functional materials. Its bifunctional nature, possessing two reactive bromomethyl groups, allows for its use as a versatile building block for the construction of more complex molecular architectures. This document provides detailed protocols for a two-step synthesis of this compound starting from pentaerythritol. The synthesis involves the initial formation of a cyclic acetal, 5,5-bis(hydroxymethyl)-2-phenyl-1,3-dioxane, followed by the subsequent bromination of the diol.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Typical Yield (%) |

| 5,5-Bis(hydroxymethyl)-2-phenyl-1,3-dioxane | C₁₂H₁₆O₄ | 224.25 | 135-137[1] | 80[2] |

| This compound | C₁₂H₁₄Br₂O₂ | 350.05 | Not Available | Not Available |

Experimental Protocols

The synthesis of this compound is a two-step process. The first step is the acid-catalyzed acetalization of pentaerythritol with benzaldehyde to form 5,5-bis(hydroxymethyl)-2-phenyl-1,3-dioxane. The second step is the bromination of the resulting diol.

Step 1: Synthesis of 5,5-Bis(hydroxymethyl)-2-phenyl-1,3-dioxane

This protocol is adapted from the acid-catalyzed reaction of pentaerythritol and benzaldehyde in an aqueous medium.[1]

Materials:

-

Pentaerythritol

-

Benzaldehyde

-

Concentrated Hydrochloric Acid (HCl)

-

Deionized Water

-

Toluene